Ultrafast iEDDA Click Kinetics of Tetrazine-TCO vs. Azide-Alkyne Reactions
The tetrazine group in GDP-Fuc-Tz engages in iEDDA with TCO derivatives at rate constants (k) spanning 3.1 × 10³ to 3.8 × 10⁸ M⁻¹s⁻¹ [1]. In stark contrast, strain-promoted azide-alkyne cycloadditions (SPAAC), which are the copper-free alternative for azide-functionalized GDP-fucose analogs, proceed with k values typically between 0.9 × 10⁻³ and 4.0 M⁻¹s⁻¹ [2]. The fastest iEDDA reactions are therefore up to 10⁸-fold faster than the fastest SPAAC reactions, enabling labeling to reach completion in seconds rather than hours.
| Evidence Dimension | Second-order rate constant (k) for bioorthogonal ligation |
|---|---|
| Target Compound Data | 3.1 × 10³ to 3.8 × 10⁸ M⁻¹s⁻¹ (tetrazine-TCO iEDDA) |
| Comparator Or Baseline | 0.9 × 10⁻³ to 4.0 M⁻¹s⁻¹ (strain-promoted azide-alkyne cycloaddition, SPAAC) |
| Quantified Difference | Up to 10⁸-fold faster kinetics for iEDDA |
| Conditions | Aqueous buffer, pH 7.4, 25–37°C; data compiled from multiple studies [REFS-1, REFS-2] |
Why This Matters
Ultrafast kinetics permit real-time tracking of fucosylation in live cells and reduce the required probe concentration, minimizing potential perturbation of native biology.
- [1] Oliveira BL, Guo Z, Bernardes GJL. Inverse electron demand Diels–Alder reactions in chemical biology. Chem Soc Rev. 2017;46(16):4895-4950. doi:10.1039/C7CS00184C View Source
- [2] Patterson DM, Nazarova LA, Prescher JA. Finding the right (bioorthogonal) chemistry. ACS Chem Biol. 2014;9(3):592-605. doi:10.1021/cb400828a View Source
